molecular formula C21H20N8O4 B1436814 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine CAS No. 269736-22-3

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

Cat. No.: B1436814
CAS No.: 269736-22-3
M. Wt: 448.4 g/mol
InChI Key: ZRBVUIRPSABEGI-GZBFAFLISA-N
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Description

2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a complex organic compound that features a guanosine base modified with a pyridoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridoindole scaffold, followed by its attachment to the guanosine base. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyridoindole moiety.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and RNA, potentially affecting gene expression and replication.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal functions. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes and proteins involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: A simpler analog without the pyridoindole moiety.

    8-Aminoguanosine: Contains an amino group at the 8-position but lacks the pyridoindole structure.

    Pyridoindole derivatives: Various compounds with similar indole-based structures.

Uniqueness

2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is unique due to its combined guanosine and pyridoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBVUIRPSABEGI-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60780452
Record name 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269736-22-3
Record name 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 2
Reactant of Route 2
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 3
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 4
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 5
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 6
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

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